Benzeneacetamide, N,N-bis(1-methylethyl)-

Description

BenchChem offers high-quality Benzeneacetamide, N,N-bis(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetamide, N,N-bis(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

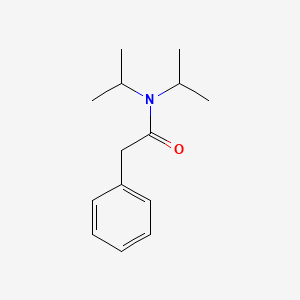

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(2)15(12(3)4)14(16)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXNWALHYPKGHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877622 | |

| Record name | BENZENEACETAMIDE, N,N-BIS(1-METHYLETHYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34251-46-2 | |

| Record name | Benzeneacetamide, N,N-bis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034251462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC38494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZENEACETAMIDE, N,N-BIS(1-METHYLETHYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Benzeneacetamide Scaffolds

The core structure of benzeneacetamide is typically assembled through robust and well-documented reactions. These methods form the basis for producing a wide array of derivatives.

The formation of the amide bond is central to the synthesis of benzeneacetamides. This is primarily achieved through amidation, a reaction that couples a carboxylic acid or its derivative with an amine. A common and direct approach involves the reaction of phenylacetic acid with an appropriate amine. However, this direct condensation often requires high temperatures (greater than 180°C) to overcome the formation of a stable ammonium (B1175870) carboxylate salt, which can be unsuitable for sensitive substrates. unibo.it

To circumvent these harsh conditions, a two-step approach is frequently employed. The first step involves the activation of the carboxylic acid, typically by converting it into a more reactive derivative like an acyl chloride. Phenylacetyl chloride, for instance, is a key intermediate. This activation can be achieved using reagents such as thionyl chloride or oxalyl chloride. semanticscholar.org

The subsequent reaction of the activated acylating agent with an amine proceeds readily to form the amide bond. A classic example of creating the core aromatic ketone structure is the Friedel-Crafts acylation, where an acyl group is introduced into an aromatic ring. whiterose.ac.uk This reaction typically uses an acyl chloride and a Lewis acid catalyst, like aluminum chloride (AlCl₃), to form an aryl ketone, a precursor that can be further elaborated into the desired benzeneacetamide structure. semanticscholar.orgwhiterose.ac.uk The Friedel-Crafts acylation is highly efficient for introducing an acyl group onto a benzene (B151609) ring, but it is important to note that the resulting acyl group is deactivating, which prevents further acylation of the same ring. hw.ac.uk

Catalytic methods have also been developed to facilitate direct amidation under milder conditions. Nickel compounds, such as NiCl₂, have been shown to catalyze the direct amidation of phenylacetic acid with amines in solvents like toluene (B28343) at more moderate temperatures (e.g., 110°C), offering a more atom-economical process where water is the only byproduct. unibo.it

| Method | Reactants | Key Reagents/Catalysts | Typical Conditions | Reference |

|---|---|---|---|---|

| Direct Thermal Amidation | Carboxylic Acid + Amine | None | High Temperature (>180°C) | unibo.it |

| Acyl Chloride Pathway | Acyl Chloride + Amine | Thionyl Chloride (for activation) | Room temperature or mild heating | semanticscholar.org |

| Catalytic Direct Amidation | Carboxylic Acid + Amine | NiCl₂ | 110°C in Toluene | unibo.it |

The synthesis of the specific compound Benzeneacetamide, N,N-bis(1-methylethyl)- requires the formation of a tertiary amide by introducing two isopropyl (1-methylethyl) groups onto the amide nitrogen. The most direct route to achieve this is the reaction of an activated phenylacetic acid derivative with diisopropylamine (B44863). nih.gov The use of phenylacetyl chloride reacting with diisopropylamine in the presence of a base represents a standard and effective method for this synthesis. nih.gov

General strategies for N,N-dialkylation can be complex due to the potential for over-alkylation or the formation of mixtures of mono- and di-alkylated products. Controlled, sequential alkylation can be achieved using different catalytic systems. For instance, a primary amine can first undergo mono-alkylation, followed by a second, separate alkylation step to introduce the second group. researchgate.net In the context of forming the N,N-bis(1-methylethyl) moiety, using diisopropylamine as the nucleophile from the outset simplifies the process, directly yielding the desired tertiary amide.

Alternative methods for creating N,N-disubstituted carboxamides include a one-pot process reacting a carboxylic acid with a di-substituted carbamoyl (B1232498) chloride in the presence of an organic tertiary base, which is noted to be an energy and time-saving approach. kyushu-u.ac.jp For the specific introduction of isopropyl groups, methods like the alkylation of p-aminodiphenylamine with isopropyl bromide have been documented, highlighting a pathway for introducing this specific alkyl group. rsc.org

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry offers more sophisticated tools to control reaction outcomes, improve efficiency, and reduce environmental impact.

While Benzeneacetamide, N,N-bis(1-methylethyl)- itself is achiral, the principles of asymmetric synthesis are crucial for creating chiral analogs, which are of significant interest in pharmaceutical research. yale.edu Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. frontiersin.org This can be achieved through several strategies.

One approach is substrate control, where existing stereochemistry within a starting material dictates the stereochemical outcome of a subsequent reaction. youtube.com A more versatile method is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemistry of a reaction. After the desired transformation, the auxiliary is removed, leaving the chiral product. yale.eduyoutube.com

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Chiral dipeptides, for example, have been used to catalyze asymmetric Michael addition reactions, a type of C-C bond-forming reaction, under solvent-free conditions. mdpi.com Furthermore, biocatalysis, which employs enzymes, offers exceptional chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions. nih.gov Enzymes like lipases can catalyze amidation reactions, while other enzymatic strategies are used for stereoselective reductions and the formation of C-N and C-C bonds. nih.govnih.gov

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Chiral Auxiliary | A temporary chiral group guides the reaction's stereochemistry. | Versatile; auxiliary is removed post-reaction. | yale.eduyoutube.com |

| Organocatalysis | Uses small chiral organic molecules as catalysts. | Metal-free; can be performed under green conditions. | mdpi.com |

| Biocatalysis | Uses enzymes to catalyze stereoselective reactions. | High selectivity; mild and environmentally benign conditions. | nih.gov |

Photochemical methods, which use light to initiate chemical reactions, provide unique pathways for synthesizing complex molecules under mild conditions. Visible-light photoredox catalysis has become a prominent strategy for amide bond formation. nih.gov These reactions can proceed through various mechanisms, including the oxidative coupling of aldehydes and amines or the direct conversion of alcohols to amides. nih.govresearchgate.net

A direct and atom-economical approach is the photocatalytic C-H amidation of heteroarenes using benzoyl azides, where visible light and a photocatalyst mediate the reaction at room temperature, producing dinitrogen as the only byproduct. researchgate.net Other innovative methods include a metal- and photocatalyst-free decarbonylative condensation of alkynes with photoexcited nitroarenes, which is compatible with air and water. dlut.edu.cn These advanced photochemical reactions offer powerful tools for creating complex benzeneacetamide derivatives that might be difficult to access through traditional thermal methods. researchgate.netrsc.org

The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly influencing amide synthesis. kyushu-u.ac.jp A major focus is the replacement of toxic and volatile organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives or the development of solvent-free reactions. researchgate.netrsc.org Propylene carbonate has been identified as a suitable green polar aprotic solvent for both solution- and solid-phase peptide synthesis. rsc.org

Solvent-free methods, where reactants are mixed and heated directly, often in the presence of a catalyst like boric acid, represent an ideal green approach. semanticscholar.orgresearchgate.net These methods can be rapid, efficient, and economically advantageous. researchgate.net Biocatalytic approaches, such as the use of Candida antarctica lipase (B570770) B (CALB) for direct amidation, are inherently green as they operate in environmentally benign media with high efficiency. nih.gov The development of metal- and solvent-free amidation reactions conducted at mild temperatures (e.g., 40°C) further underscores the progress in making the synthesis of amides, including benzeneacetamides, more sustainable. nih.gov

Structure Activity Relationship Sar and Molecular Design

Conformational Analysis and Bioactive Conformations of Benzeneacetamide, N,N-bis(1-methylethyl)-

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For a molecule to interact with its biological target, it must adopt a specific orientation known as the bioactive conformation. The study of the conformational landscape of a molecule, therefore, provides invaluable insights for drug design and understanding its structure-activity relationship (SAR). In the case of Benzeneacetamide, N,N-bis(1-methylethyl)-, the conformational flexibility is primarily dictated by rotation around the amide (C-N) bond and the single bonds connecting the isopropyl groups and the benzyl (B1604629) moiety to the core acetamide (B32628) structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules in solution. auremn.org.brncert.nic.in For N,N-disubstituted amides like Benzeneacetamide, N,N-bis(1-methylethyl)-, a key feature observable by NMR is the restricted rotation around the amide C-N bond. This restricted rotation arises from the partial double bond character of the C-N bond due to resonance, which makes the amide group planar.

Consequently, the two isopropyl groups on the nitrogen atom are not chemically equivalent. One isopropyl group is situated cis to the carbonyl oxygen, while the other is trans. This difference in the magnetic environment leads to distinct signals in the ¹H and ¹³C NMR spectra for the corresponding protons and carbons of the two isopropyl groups.

Variable temperature (VT) NMR studies are particularly insightful for probing the rotational barrier around the amide bond. researchgate.netnih.gov At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the cis and trans isopropyl groups are observed. As the temperature is increased, the rate of rotation around the C-N bond increases. When the rate of this conformational exchange becomes comparable to the difference in the resonance frequencies of the non-equivalent protons, the distinct signals broaden and eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature. By analyzing the lineshape changes as a function of temperature, the energy barrier for this rotation can be calculated.

Table 1: Expected ¹H NMR Features for Benzeneacetamide, N,N-bis(1-methylethyl)- at Different Temperatures

| Temperature | Expected ¹H NMR Signals for Isopropyl Groups | Rationale |

| Low Temperature | Two distinct sets of signals (doublets for methyl protons, septets for methine protons). | Slow rotation around the C-N bond on the NMR timescale, leading to magnetically non-equivalent cis and trans isopropyl groups. |

| Coalescence Temperature | Broadened signals for the isopropyl protons. | The rate of rotation is comparable to the NMR frequency difference between the non-equivalent protons. |

| High Temperature | A single set of time-averaged signals (one doublet and one septet). | Fast rotation around the C-N bond on the NMR timescale, leading to the magnetic equivalence of the isopropyl groups. |

Furthermore, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering definitive proof of their spatial proximity. researchgate.net For Benzeneacetamide, N,N-bis(1-methylethyl)-, NOESY experiments could be used to confirm the assignment of the cis and trans isopropyl groups by observing cross-peaks between the protons of one isopropyl group and the methylene (B1212753) protons of the benzyl group, or with the aromatic protons.

Intramolecular interactions play a crucial role in stabilizing specific conformations of a molecule. nih.govnih.govresearchgate.net The most common and significant of these is the intramolecular hydrogen bond. However, in the case of Benzeneacetamide, N,N-bis(1-methylethyl)-, there are no conventional hydrogen bond donors (like O-H or N-H) present in the molecule. The nitrogen atom is tertiary, and all hydrogens are bonded to carbon atoms.

Despite the absence of classical hydrogen bonds, weaker intramolecular interactions can still influence the conformational preferences. These can include:

van der Waals forces: Attractive or repulsive forces between non-bonded atoms. Steric hindrance between the bulky isopropyl groups and the benzyl group can restrict rotation around the single bonds and favor conformations that minimize these repulsive interactions.

Dipole-dipole interactions: The amide group possesses a significant dipole moment. Interactions between this dipole and the quadrupole moment of the benzene (B151609) ring could influence the orientation of the benzyl group relative to the acetamide moiety.

C-H···O interactions: Weak hydrogen bonds can form between a carbon-bound hydrogen (C-H) and an oxygen atom. In this molecule, an interaction between one of the methine protons of the isopropyl groups or the methylene protons of the benzyl group and the carbonyl oxygen is conceivable. While significantly weaker than conventional hydrogen bonds, these interactions can contribute to the stability of certain conformations.

Table 2: Potential Intramolecular Interactions Influencing the Conformation of Benzeneacetamide, N,N-bis(1-methylethyl)-

| Interaction Type | Potential Atoms Involved | Conformational Impact |

| Steric Hindrance | Isopropyl groups vs. Benzyl group | Restriction of rotation around N-C(benzyl) and C-C(carbonyl) bonds. |

| Dipole-Quadrupole | Amide dipole vs. Benzene ring quadrupole | Influences the relative orientation of the phenyl ring. |

| C-H···O Interaction | Isopropyl C-H or Benzyl C-H and Carbonyl O | May stabilize specific rotational isomers. |

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design Approaches for Benzeneacetamide Analogs

In the absence of a known 3D structure of a biological target, ligand-based drug design methods become invaluable. These approaches utilize the information from molecules known to be active to infer the necessary features for biological activity.

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. For a series of active Benzeneacetamide, N,N-bis(1-methylethyl)- analogs, a pharmacophore model could be generated by aligning the structures and identifying common features. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. genome.jp The process typically involves several steps:

Conformational Analysis: Generating a diverse set of low-energy conformations for each active analog.

Feature Identification: Defining the key pharmacophoric features within each molecule.

Model Generation and Validation: Creating a hypothesis of the spatial arrangement of these features and validating its predictive power using known active and inactive compounds.

Virtual Screening: Searching databases of chemical structures for molecules that match the pharmacophore model.

While specific pharmacophore models for Benzeneacetamide, N,N-bis(1-methylethyl)- are not publicly available, the general approach is widely used in drug discovery.

Molecular similarity searching is based on the principle that structurally similar molecules are likely to have similar biological activities. Using the structure of Benzeneacetamide, N,N-bis(1-methylethyl)- as a reference, various similarity metrics (e.g., Tanimoto coefficient) can be employed to search for analogs in chemical databases.

Scaffold hopping is a more advanced technique that aims to identify compounds with different core structures (scaffolds) but similar 3D arrangements of functional groups, thus preserving the key interactions with the biological target. This can lead to the discovery of novel intellectual property and compounds with improved properties. For Benzeneacetamide, N,N-bis(1-methylethyl)-, scaffold hopping could identify new chemical series that mimic its essential binding features.

Structure-Based Drug Design Methodologies

When the three-dimensional structure of the biological target is known, structure-based drug design methods can provide detailed insights into ligand-target interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of interactions at the atomic level and the estimation of binding affinity. A molecular docking study of Benzeneacetamide, N,N-bis(1-methylethyl)- would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a 3D conformation of the ligand.

Docking Simulation: Using a docking algorithm to explore various binding poses of the ligand within the receptor's active site.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding free energy and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions).

For instance, studies on paracetamol, a structurally related compound, have utilized molecular docking to investigate its interactions with targets like cytochrome P450 enzymes. nih.gov These studies provide a framework for how similar investigations could be conducted for Benzeneacetamide, N,N-bis(1-methylethyl)- to predict its potential biological targets and binding modes.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. An MD simulation of Benzeneacetamide, N,N-bis(1-methylethyl)- in a biological system (e.g., bound to a protein or within a lipid bilayer) could reveal:

Conformational Flexibility: How the ligand and protein change their shapes upon binding.

Stability of Interactions: The persistence of key interactions observed in molecular docking.

Solvent Effects: The role of water molecules in mediating ligand-receptor interactions.

MD simulations have been employed to study the behavior of paracetamol in various environments, such as its interaction with lipid bilayers and its ordering around glycogen. ias.ac.innih.govaps.org These studies highlight the power of MD in understanding the dynamic aspects of drug-target interactions.

Table 1: Comparison of Molecular Docking and Molecular Dynamics Simulations

| Feature | Molecular Docking | Molecular Dynamics (MD) Simulations |

| Primary Goal | Predicts the preferred binding orientation and affinity of a ligand to a receptor. | Simulates the time-dependent behavior of a molecular system. |

| Time Scale | Static snapshot of the binding event. | Typically nanoseconds to microseconds. |

| Flexibility | Ligand is usually flexible; receptor can be rigid or partially flexible. | Both ligand and receptor are fully flexible. |

| Computational Cost | Relatively low. | High. |

| Key Output | Binding poses, scoring functions, interaction analysis. | Trajectories of atomic positions, conformational changes, free energy calculations. |

Theoretical Studies on Electronic Structure and Reactivity of Benzeneacetamide, N,N-bis(1-methylethyl)-

Theoretical quantum mechanical calculations can provide fundamental insights into the electronic properties and chemical reactivity of a molecule. For Benzeneacetamide, N,N-bis(1-methylethyl)-, these studies could involve:

Geometry Optimization: Determining the most stable 3D structure of the molecule.

Calculation of Molecular Orbitals: Identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its electronic transitions and reactivity.

Electrostatic Potential Mapping: Visualizing the charge distribution on the molecular surface to predict sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Calculating parameters like chemical hardness and softness to predict its reactivity in chemical reactions.

While specific theoretical studies on the electronic structure and reactivity of Benzeneacetamide, N,N-bis(1-methylethyl)- are not readily found in the literature, such calculations are a standard approach for characterizing new chemical entities.

Computational Prediction of Molecular Interactions Pertinent to Biological Activity

Computational studies have been instrumental in elucidating the molecular interactions between Benzeneacetamide, N,N-bis(1-methylethyl)-, also known as N,N-Diisopropylphenylacetamide, and its biological targets, particularly within the context of its function as an insect repellent. These in silico methods provide valuable insights into the compound's mechanism of action at the molecular level, guiding further research and development of more effective repellents.

Research has focused on the interaction of N,N-Diisopropylphenylacetamide with insect olfactory receptors, which are crucial for detecting chemical cues in the environment. A key target that has been investigated is the odorant receptor co-receptor (Orco), a highly conserved protein among insect species. Computational analyses have explored the potential for N,N-Diisopropylphenylacetamide to act as an antagonist to the Orco protein.

Molecular docking simulations have been employed to predict the binding mode and affinity of N,N-Diisopropylphenylacetamide within the binding pockets of insect olfactory receptors. These models suggest that the compound's effectiveness may be attributed to its ability to form stable interactions with key amino acid residues in the receptor's binding site. The N,N-bis(1-methylethyl) group and the benzene (B151609) ring of the molecule play crucial roles in establishing these connections. The interactions are often characterized by a combination of hydrophobic interactions and, in some cases, hydrogen bonding. The lipophilic nature of the diisopropyl groups contributes significantly to the binding within the hydrophobic pockets of the receptor.

The insights gained from these computational predictions are vital for understanding the structure-activity relationships of this class of compounds. By identifying the specific molecular interactions that govern the repellent activity, researchers can computationally screen and design new derivatives with potentially enhanced efficacy and specificity.

Table 1: Summary of Computational Findings for Benzeneacetamide, N,N-bis(1-methylethyl)-

| Computational Method | Biological Target | Key Predicted Interactions | Predicted Biological Activity |

| Molecular Docking | Insect Odorant Receptors (e.g., Orco) | Hydrophobic interactions, potential hydrogen bonds | Repellent/Antagonist |

| Structure-Activity Relationship (SAR) Analysis | Insect Olfactory System | Importance of N,N-diisopropyl and phenyl groups for activity | Repellent |

Biological Targets and Mechanistic Investigations

Enzyme Inhibition Studies of Benzeneacetamide Derivatives

The benzeneacetamide moiety serves as a foundational structure for a range of enzyme inhibitors. Its synthetic accessibility and favorable physicochemical properties make it an attractive starting point for developing targeted therapeutic agents.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. nih.gov Its inhibition is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. nih.gov The benzeneacetamide scaffold has been incorporated into potent ACAT inhibitors.

Table 1: Structure-Activity Relationship of Selected Anilide Derivatives as ACAT Inhibitors Data derived from studies on related carboxamide structures.

| Anilide Substitution | Relative ACAT Inhibitory Potency | Rationale for Activity |

| Unsubstituted | Low | Lacks sufficient bulk for optimal receptor interaction. |

| 2,6-Dimethyl | Moderate | Increased bulk improves binding over unsubstituted analog. |

| 2,6-Diisopropyl | High | The bulky, lipophilic diisopropyl groups provide optimal fit and interaction within the enzyme's binding site. nih.gov |

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, playing a crucial role in regulating gene expression. youtube.com Their dysregulation is implicated in various cancers, making HDAC inhibitors (HDACis) a major focus of anticancer drug development. nih.govnih.gov The benzamide (B126) structure is a well-established component of many HDACis. nih.govnih.gov

A common pharmacophore model for HDAC inhibitors includes three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. nih.govresearchgate.net In this model, the N,N-diisopropylbenzeneacetamide structure can function as a lipophilic cap group. Studies on novel benzamide-based HDACis show that molecular length and substitutions on the terminal benzene (B151609) ring are critical for potency and selectivity. nih.gov For instance, certain N-(2-aminophenyl)-benzamide derivatives show nanomolar inhibition of HDAC1 and HDAC2. nih.gov While hydroxamic acids are common ZBGs, the benzamide moiety itself can serve this function, as seen in the approved drug chidamide. nih.gov The development of these inhibitors often involves modifying the cap group to improve potency and isoform selectivity. nih.govnih.gov

While the benzeneacetamide scaffold is prominent in ACAT and HDAC inhibitors, specific data on the modulatory effects of Benzeneacetamide, N,N-bis(1-methylethyl)- on other enzyme systems is not extensively documented in the scientific literature. Research on nitrogen-containing heterocycles, a broad class that includes some complex benzamide derivatives, indicates they can modulate Phase II drug-metabolizing enzymes, but direct evidence for the title compound is lacking. nih.gov Similarly, while small molecule inhibitors for enzyme families like the Protein Kinase N (PKN) family have been developed, a specific role for N,N-diisopropylbenzeneacetamide has not been identified. nih.gov

Receptor Modulation and Ligand-Receptor Interactions

Beyond enzyme inhibition, molecular scaffolds related to benzeneacetamide are involved in modulating various cell surface and intracellular receptors.

Beta-blockers are a class of drugs that antagonize beta-adrenergic receptors, leading to effects such as decreased heart rate and blood pressure. nih.govyoutube.com They are structurally diverse, but there is no significant evidence in the reviewed literature to suggest that Benzeneacetamide, N,N-bis(1-methylethyl)- or its simple derivatives possess activity as beta-blockers or interact directly with adrenergic receptors. The structural motifs typically associated with beta-blocker pharmacology are not present in this compound.

While Benzeneacetamide, N,N-bis(1-methylethyl)- itself is not a known modulator of neurotransmitter transporters, the incorporation of a benzeneacetamide-like moiety into more complex structures containing a piperidine (B6355638) ring has led to potent reuptake inhibitors. nih.gov These compounds target the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.govnih.gov

Specifically, studies on 4-benzylpiperidine (B145979) carboxamides have illuminated key structure-activity relationships. nih.gov In these molecules, the carboxamide group (structurally analogous to the acetamide (B32628) in the title compound) links a piperidine core to an aromatic "cap" group. The nature of this cap group is critical for selectivity; for example, biphenyl (B1667301) groups tend to confer selectivity for SERT, while diphenyl groups favor DAT inhibition. nih.gov These molecules can act as allosteric modulators, binding to a secondary site (S2) on the transporter, distinct from the primary substrate binding site (S1), to influence the transporter's function. nih.gov This allosteric modulation can alter the dissociation rate of other ligands from the primary site, representing a sophisticated mechanism for controlling neurotransmitter levels. nih.gov

Other Identified Receptor Systems (e.g., Opioid Receptors)

Beyond their primary targets, certain analogs of Benzeneacetamide, N,N-bis(1-methylethyl)- have been investigated for their effects on other receptor systems, notably the opioid receptors. Research has shown that specific benzeneacetamide derivatives can function as selective antagonists for the kappa-opioid receptor. nih.gov For instance, 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-(3- or 4-substituted phenyl)-2-(1-pyrrolidinyl)ethyl]-acetamides were synthesized and evaluated for opioid activity. nih.gov In smooth muscle preparations, these compounds acted as kappa agonists, an effect potently counteracted by the antagonist norbinaltorphimine. nih.gov However, in mouse tail-flick assays, the 3-isothiocyanate derivative (DIPPA) and its 4-substituted isomer demonstrated a long-lasting antagonism against the effects of a kappa-opioid agonist. nih.gov The irreversible binding nature of DIPPA to kappa receptors suggests its potential as a valuable pharmacological tool for studying these receptor systems. nih.gov The development of ligands with mixed affinities, such as μ-agonist/δ-antagonist profiles, represents a promising strategy in analgesic drug development to mitigate side effects like tolerance and dependence. nih.gov

Investigation of In Vitro Biological Activities of Benzeneacetamide, N,N-bis(1-methylethyl)- Analogs

Analogs of Benzeneacetamide, N,N-bis(1-methylethyl)- have been the subject of extensive in vitro studies to determine their efficacy across a range of biological activities. These investigations have unveiled potential antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)

The search for novel antimicrobial agents has led to the synthesis and evaluation of various benzeneacetamide analogs. Studies on acetamide derivatives of 2-mercaptobenzothiazole (B37678) revealed significant antibacterial activity. nih.gov Among a synthesized series, compounds 2b , 2c , and 2i showed antibacterial effects comparable to the standard drug levofloxacin. nih.gov These compounds were further tested for their ability to inhibit biofilm formation, with all three demonstrating promising potential, in some cases exceeding that of the standard drug cefadroxil. nih.gov Similarly, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which incorporate a related amide structure, displayed good activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net The development of nanoemulsions containing compounds like hydroxychavicol, found in Piper betle L. leaves, has also shown potent bactericidal activity against pathogens like avian pathogenic Escherichia coli. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Acetamide Derivatives This table is interactive. You can sort and filter the data.

| Compound | Test Organism | Activity/Measurement | Result | Reference |

|---|---|---|---|---|

| 2b | Various Bacteria | Antibacterial Activity | Significant, comparable to levofloxacin | nih.gov |

| 2c | Various Bacteria | Antibacterial Activity | Significant, comparable to levofloxacin | nih.gov |

| 2i | Various Bacteria | Antibacterial Activity | Significant, comparable to levofloxacin | nih.gov |

| 2i | Various Bacteria | Antibiofilm Activity | Promising, better than cefadroxil | nih.gov |

| Thieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | Antibacterial Activity | Good activity observed | researchgate.net |

| Hydroxychavicol | Avian Pathogenic E. coli | MIC | 0.25 mg/mL | mdpi.com |

| Hydroxychavicol | Avian Pathogenic E. coli | MBC | 0.25 mg/mL | mdpi.com |

Anti-inflammatory Properties

Analogs of benzeneacetamide have demonstrated notable anti-inflammatory effects in various experimental models. A series of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid, including 2-amino-3-(4-chlorobenzoyl)benzeneacetamide, were synthesized and evaluated for their ability to inhibit cyclooxygenase. nih.gov One of these compounds showed a therapeutic index significantly greater than the commonly used anti-inflammatory drug, indomethacin. nih.gov In a study using a carrageenan-induced paw edema model in rats, the compound bis(3-aryl-3-oxo-propyl)methylamine hydrochloride (B1) reduced paw edema by 49% at a 50 mg/kg dose. researchgate.net This effect on the chronic phase of inflammation was comparable to that of indomethacin. researchgate.net Furthermore, isatin (B1672199) derivatives, such as (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT), have also been shown to significantly reduce leukocyte migration and total protein concentration in a zymosan-induced air pouch model, indicating potent anti-inflammatory activity. nih.gov

Table 2: Anti-inflammatory Activity of Benzeneacetamide Analogs in Animal Models This table is interactive. You can sort and filter the data.

| Compound/Derivative | Model | Effect | Result | Reference |

|---|---|---|---|---|

| 2-amino-3-(4-chlorobenzoyl)benzeneacetamide | Cyclooxygenase Inhibition | Therapeutic Index | 1 order of magnitude > indomethacin | nih.gov |

| bis(3-aryl-3-oxo-propyl)methylamine hydrochloride (B1) | Carrageenan-induced paw edema | Edema Reduction | 49% reduction at 50 mg/kg | researchgate.net |

| bis(3-aryl-3-oxo-propyl)methylamine hydrochloride (B1) | Cotton pellet granuloma | Antiproliferative Effect | 44% inhibition at 50 mg/kg | researchgate.net |

| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) | Carrageenan-induced paw edema | Edema Reduction | Significant reduction at all doses | nih.gov |

| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) | Zymosan-induced air pouch | Leukocyte Migration | Significant reduction at all doses | nih.gov |

Anticancer Activity and Associated Mechanisms (e.g., RNA Splicing Modulation)

The potential of benzeneacetamide analogs as anticancer agents is an active area of research. Studies on derivatives of eugenol, which can be converted into related aminomethyl and benzoxazine (B1645224) compounds, have shown activity in reducing cancer incidence and tumor weight in mice with fibrosarcoma. nih.gov Benzoxazine derivatives, in particular, demonstrated slightly better activity than the aminomethyl derivatives. nih.gov Another class of related compounds, benzenesulfonamides incorporating s-triazine linkers, has been designed to selectively inhibit human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many solid tumors and linked to tumor survival and metastasis. nih.gov One derivative, 12d , not only showed potent inhibition of hCA IX but also induced apoptosis in breast cancer cells and arrested the cell cycle. nih.gov

A key mechanism implicated in cancer is aberrant RNA splicing. nih.gov Therapeutic modulation of RNA splicing is an emerging strategy for diseases caused by such errors. nih.govnih.gov This can be achieved by correcting mis-splicing or restoring a disrupted open reading frame. nih.gov Small molecules, such as phenothiazine (B1677639) derivatives, have been identified that can inhibit the early stages of spliceosome assembly, representing a potential avenue for therapeutic intervention. nih.gov While not yet directly demonstrated for Benzeneacetamide, N,N-bis(1-methylethyl)-, modulating RNA splicing remains a plausible and significant mechanism through which its analogs could exert anticancer effects.

Antioxidant Effects

Several analogs of Benzeneacetamide, N,N-bis(1-methylethyl)- have been evaluated for their antioxidant potential. The antioxidant capacity is often measured by the ability of a compound to scavenge free radicals, such as 2,2-Diphenyl-1-picrylhydrazyl (DPPH). nih.gov In a study of fluorophenyl-isoxazole-carboxamides, compounds 2a and 2c exhibited potent antioxidant activity, with IC₅₀ values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which was significantly stronger than the positive control, Trolox. nih.gov Similarly, a library of bis-1,2,3-triazolyl-N-phenylacetamides was screened, and many derivatives were found to be more active than standard antioxidant agents. researchgate.net The antioxidant activity of such compounds is believed to play a role in preventing oxidative stress-related cellular damage. researchgate.net

Table 3: In Vitro Antioxidant Activity of Selected Analogs This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Assay | Measurement | Result | Reference |

|---|---|---|---|---|

| Fluorophenyl-isoxazole-carboxamide 2a | DPPH Free Radical Scavenging | IC₅₀ | 0.45 ± 0.21 µg/ml | nih.gov |

| Fluorophenyl-isoxazole-carboxamide 2c | DPPH Free Radical Scavenging | IC₅₀ | 0.47 ± 0.33 µg/ml | nih.gov |

| Trolox (Control) | DPPH Free Radical Scavenging | IC₅₀ | 3.10 ± 0.92 µg/ml | nih.gov |

| bis-1,2,3-triazolyl-N-phenylacetamides | DPPH Free Radical Scavenging | Activity | Most derivatives more active than standard | researchgate.net |

| Ethyl Acetate Fraction (EAF) of Syzygium zeylanicum | DPPH Radical Scavenging | Activity | 1.5 g TE/g DW | nih.gov |

| Ethyl Acetate Fraction (EAF) of Syzygium zeylanicum | ABTS•+ Radical Scavenging | Activity | 3.27 g TE/g DW | nih.gov |

Advanced Research Applications of Benzeneacetamide, N,n Bis 1 Methylethyl and Derivatives

Applications in Pharmaceutical Research Beyond Specific Therapeutic Targets

In the realm of pharmaceutical research, the core structure of Benzeneacetamide, N,N-bis(1-methylethyl)- serves as a foundational scaffold for the development of novel bioactive compounds. researchgate.net Medicinal chemists often utilize such robust molecular frameworks to generate large collections of related compounds, known as combinatorial libraries. kent.ac.ukhmdb.ca This approach is instrumental in the early phases of drug discovery for screening against a wide array of biological targets to identify new lead compounds. rsc.orgnih.gov

The phenylacetamide moiety is a recurring motif in compounds designed for various pharmacological activities. researchgate.net By systematically modifying the benzene (B151609) ring or the N,N-diisopropyl groups of the parent molecule, researchers can fine-tune properties like solubility, lipophilicity, and metabolic stability. researchgate.net These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. For instance, derivatives of the broader phenylacetamide class have been investigated for their potential as anticancer and antidepressant agents, highlighting the versatility of this chemical scaffold. mdpi.commdpi.com

The process often involves creating a series of derivatives where different functional groups are introduced at various positions on the phenylacetamide core. These libraries of compounds can then be tested in high-throughput screening assays to identify molecules with desired biological effects. While not aimed at a single, predetermined therapeutic target, this exploratory approach allows for the discovery of compounds with entirely new mechanisms of action.

Table 1: Selected Phenylacetamide Derivatives and Their Investigated Biological Activities

| Compound Class | Investigated Biological Activity | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Anticancer | mdpi.com |

| Isatin (B1672199) N-phenylacetamide based sulphonamides | Carbonic Anhydrase Inhibition | mdpi.com |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Antidepressant | mdpi.com |

| N-phenylacetamide derivatives with 4-arylthiazole moieties | Antibacterial | nih.gov |

This table presents examples of broader phenylacetamide derivatives to illustrate the utility of the core scaffold in medicinal chemistry.

Potential Uses in Materials Science (e.g., as Precursors for Polymers or Dyes)

Benzeneacetamide, N,N-bis(1-methylethyl)- has been identified as a precursor for the synthesis of polymers and other materials. mdpi.com The aromatic ring and the amide linkage provide sites for polymerization reactions. The N,N-diisopropyl groups can influence the physical properties of the resulting polymers, such as their solubility and thermal stability.

While the compound serves as a chemical intermediate, specific, widely documented examples of polymers or dyes derived directly from Benzeneacetamide, N,N-bis(1-methylethyl)- are not prevalent in readily available scientific literature. However, the potential exists for its incorporation into various polymer architectures. For instance, it could theoretically be functionalized to act as a monomer in the production of polyamides or other condensation polymers. The inherent properties of the benzene ring could also be exploited in the development of materials with specific optical or electronic properties, such as photoactive materials. nih.gov

The development of functional materials, such as metal-organic frameworks (MOFs), often relies on organic ligands that can coordinate with metal ions. mdpi.com While direct use of Benzeneacetamide, N,N-bis(1-methylethyl)- as a primary ligand in well-known MOFs is not commonly reported, its derivatives could potentially be designed for such applications, contributing to the creation of porous materials with catalytic or sensory capabilities. mdpi.com

Development of Chemical Probes and Research Tools for Biological Systems

The development of chemical probes is essential for elucidating complex biological processes. These tools are molecules designed to interact with specific biological targets, often with a signaling component, such as a fluorescent tag, to allow for detection and study.

Derivatives of phenylacetamide have been explored in the creation of bioactive compounds that can modulate the function of specific proteins. mdpi.commdpi.com This inherent bioactivity suggests that the Benzeneacetamide, N,N-bis(1-methylethyl)- scaffold could be adapted for the design of chemical probes. By attaching a reporter group, such as a fluorophore, to the core structure, it might be possible to create probes for visualizing biological targets within cells or tissues. For example, derivatives of other aromatic structures have been successfully developed into fluorescent probes for bioimaging applications, such as sensing pH changes in living cells.

Furthermore, understanding the metabolism and bioavailability of bioactive compounds is a critical area of research. Molecules based on the phenylacetamide framework could serve as research tools to study metabolic pathways and the interactions between small molecules and biological systems. While specific examples of Benzeneacetamide, N,N-bis(1-methylethyl)- being used as a chemical probe are not extensively documented, its role as a versatile synthetic intermediate provides a strong foundation for its potential development into a valuable research tool for chemical biology. mdpi.com

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Identification (e.g., GC-MS, HPLC-MS)

Chromatography is an essential tool for the separation and preliminary identification of N,N-Diisopropylbenzamide. The choice between gas or liquid chromatography is typically determined by the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for analyzing volatile and thermally stable compounds like N,N-Diisopropylbenzamide. In GC-MS, the compound is vaporized and separated from other components in a mixture as it passes through a long capillary column. jmchemsci.com The retention time, or the time it takes for the compound to exit the column, is a characteristic feature used for its identification. Following separation, the compound is introduced into a mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for definitive identification by comparing it to spectral libraries, such as the NIST Mass Spectrometry Data Center collection. nist.gov GC-MS is a powerful combination for identifying different compounds within a sample. uin-alauddin.ac.id

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For compounds that may not be suitable for GC due to lower volatility or thermal instability, HPLC-MS is the preferred method. mdpi.com This technique separates compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is based on the compound's interaction with these two phases. Method development for HPLC involves optimizing parameters such as the mobile phase composition (e.g., mixtures of methanol (B129727) or acetonitrile (B52724) and water), flow rate, and column temperature to achieve the best separation. mdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC), a higher-resolution version of HPLC, coupled with tandem mass spectrometry (MS/MS), offers exceptional sensitivity and selectivity. nih.gov This is particularly useful for detecting and quantifying trace amounts of the compound in complex matrices. lcms.cz The use of ion-pairing agents like diisopropylethylamine (DIPEA) and hexafluoroisopropanol (HFIP) can enhance chromatographic retention and sensitivity for certain molecules in reversed-phase HPLC. nih.gov After separation by HPLC, the compound is ionized, typically using techniques like electrospray ionization (ESI), and analyzed by a mass spectrometer to confirm its molecular weight and structure. rsc.orgnih.gov

Table 1: Comparison of Chromatographic Methods for N,N-Diisopropylbenzamide Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |

|---|---|---|

| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in a liquid phase followed by mass analysis. |

| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Solvent mixture (e.g., Acetonitrile/Water, Methanol/Water). mdpi.com |

| Typical Stationary Phase | High-viscosity silicone polymer coated on a capillary column. | Silica-based particles (e.g., C18) packed in a column. |

| Ionization Method | Primarily Electron Ionization (EI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). rsc.org |

| Primary Application | Identification and quantification of volatile and thermally stable compounds. | Identification and quantification of a wide range of compounds, including non-volatile and thermally labile ones. mdpi.com |

| Key Advantage | Provides highly detailed mass spectra for library matching. nist.gov | High versatility, sensitivity, and applicability to a broad range of analytes. nih.gov |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy provides detailed information about the molecular structure of N,N-Diisopropylbenzamide.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For N,N-Diisopropylbenzamide (molecular formula C₁₃H₁₉NO), the molecular weight is 205.2961 g/mol . nist.gov In electron ionization mass spectrometry, the molecule fragments in a characteristic way. The resulting mass spectrum shows a peak for the molecular ion (M⁺) and various fragment ions. The analysis of these fragments helps to piece together the compound's structure. Data for N,N-Diisopropylbenzamide is available in the NIST/EPA/NIH Mass Spectral Library. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, providing information about the functional groups present. The IR spectrum of N,N-Diisopropylbenzamide exhibits key absorption bands that confirm its structure. nist.gov A strong band corresponding to the carbonyl (C=O) stretch of the tertiary amide is a prominent feature. Other bands indicate the presence of the aromatic ring (C=C stretches and C-H bends) and aliphatic C-H bonds of the isopropyl groups.

Table 2: Characteristic IR Absorption Bands for N,N-Diisopropylbenzamide

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic |

| ~2970 | C-H Stretch | Aliphatic (Isopropyl) |

| ~1630 | C=O Stretch | Tertiary Amide |

| ~1400-1600 | C=C Stretch | Aromatic Ring |

| ~1370 | C-H Bend | Isopropyl |

Note: Approximate values based on typical functional group frequencies and data from the NIST/EPA Gas-Phase Infrared Database. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the two isopropyl groups. Due to hindered rotation around the C-N amide bond, a phenomenon common in N,N-disubstituted amides, the two isopropyl groups may not be equivalent. reddit.com This restricted rotation can make the four methyl groups and the two methine (CH) protons magnetically non-equivalent, leading to more complex splitting patterns or separate signals than might be naively expected at room temperature.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the aromatic ring, and the carbons of the isopropyl groups. Similar to the proton NMR, the non-equivalence of the isopropyl groups due to hindered rotation can result in separate signals for each of the two methyl carbons and each of the two methine carbons. chemicalbook.com

Advanced Analytical Techniques for Stereochemical and Isomeric Analysis

While N,N-Diisopropylbenzamide itself is not chiral and does not have stereocenters, the phenomenon of hindered rotation around the amide bond introduces the concept of rotational isomers, or atropisomers. The energy barrier to this rotation determines whether these isomers can be isolated or observed at a given temperature.

Advanced analytical techniques can be employed to study this dynamic process:

Variable-Temperature NMR (VT-NMR): This is the primary technique used to study dynamic processes like bond rotation. By acquiring NMR spectra at different temperatures, one can observe changes in the signals. At low temperatures, where rotation is slow on the NMR timescale, separate signals for the non-equivalent isopropyl groups would be sharp and distinct. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures where rotation is fast. Analyzing the spectra at various temperatures allows for the calculation of the activation energy (energy barrier) for the C-N bond rotation.

2D-IR Spectroscopy: Two-dimensional infrared (2D-IR) spectroscopy can be used to study the coupling between different vibrational modes within a molecule and their dynamics on a picosecond timescale. nih.gov While not standard for this type of analysis, it could potentially probe the conformational dynamics associated with the amide bond and isopropyl group orientations.

Should the molecule be modified to include a chiral center, or if it is used in a chiral environment, techniques like chiral HPLC would be necessary to separate the resulting enantiomers or diastereomers.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Benzeneacetamide, N,N-bis(1-methylethyl)- Scaffolds with Tuned Activities

The core structure of Benzeneacetamide, N,N-bis(1-methylethyl)- presents a versatile scaffold for the design and synthesis of new derivatives with potentially enhanced or novel biological activities. The benzene (B151609) ring, the acetamide (B32628) group, and the N,N-diisopropyl substituents are all amenable to chemical modification.

Future synthetic strategies could involve:

Functionalization of the Benzene Ring: Introducing various substituents (e.g., halogens, nitro groups, hydroxyl groups) onto the phenyl ring could significantly alter the electronic properties and steric profile of the molecule. This, in turn, could influence its binding affinity and selectivity for biological targets.

Modification of the Acetamide Linker: The length and flexibility of the acetamide linker can be altered. For instance, replacing the acetyl group with longer acyl chains or incorporating cyclic structures could impact the molecule's conformational freedom and interaction with target proteins.

Variation of the N-Alkyl Groups: The N,N-diisopropyl groups are crucial for the molecule's lipophilicity and steric bulk. Replacing these with other alkyl or aryl groups could fine-tune these properties, potentially leading to improved target engagement. Research on other N,N-disubstituted acetamides has shown that even small changes to these substituents can significantly affect biological activity. For example, in a series of novel N,N-disubstituted pyrazolopyrimidine acetamides, variations in the N-alkyl groups led to a range of binding affinities for the translocator protein (TSPO). mdpi.com

The synthesis of such novel analogs can be achieved through established organic chemistry reactions. For instance, the reaction of functionalized phenylacetic acids with N,N-diisopropylamine or its derivatives can yield a library of new compounds. The synthesis of related bis-chloroacetamide derivatives has been reported, demonstrating the feasibility of creating more complex structures based on an acetamide core. scielo.org.za

Exploration of Undiscovered Biological Targets and Therapeutic Areas for This Compound Class

The structural features of Benzeneacetamide, N,N-bis(1-methylethyl)- suggest its potential to interact with a variety of biological targets. While the specific targets for this compound are not well-documented, research on related benzeneacetamide derivatives points towards several potential therapeutic areas. ontosight.ai These may include analgesic, anti-inflammatory, and antimicrobial activities. ontosight.ai

Future research should focus on:

High-Throughput Screening: A library of newly synthesized Benzeneacetamide, N,N-bis(1-methylethyl)- analogs could be screened against a wide array of biological targets, including enzymes, receptors, and ion channels. This unbiased approach could uncover unexpected biological activities.

Target Identification and Validation: For any identified "hits" from screening, the next step would be to identify the specific molecular target. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for this purpose. Once a target is identified, its role in disease pathways needs to be validated.

Exploration of New Therapeutic Areas: Based on the identified biological targets, the therapeutic potential of this compound class in various diseases could be investigated. For example, if an analog is found to inhibit a key enzyme in a particular signaling pathway, its efficacy in diseases where this pathway is dysregulated could be explored. The discovery that related N,N-disubstituted acetamides can target the translocator protein (TSPO), which is overexpressed in neuroinflammation, suggests a potential, albeit speculative, avenue for neurological disorders. mdpi.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Benzeneacetamide Analogs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be instrumental in advancing the research on Benzeneacetamide, N,N-bis(1-methylethyl)- analogs. nih.gov These computational tools can accelerate the design-synthesis-test cycle.

Key applications of AI and ML in this context include:

De Novo Design: Generative AI models can design novel molecular structures based on desired properties. github.com By providing the core Benzeneacetamide, N,N-bis(1-methylethyl)- scaffold as a starting point, these models can generate a vast number of virtual analogs with predicted high activity and drug-like properties.

Predictive Modeling: ML models can be trained on existing data from related compounds to predict the biological activity, physicochemical properties, and potential toxicity of new virtual analogs. schrodinger.comnih.gov This allows for the prioritization of the most promising candidates for synthesis and experimental testing, saving time and resources.

In Silico Screening: Virtual screening of large compound libraries against a specific biological target can be performed using docking simulations and ML-based scoring functions. nih.gov This can help in identifying potential hits from a virtual library of Benzeneacetamide, N,N-bis(1-methylethyl)- derivatives.

The integration of AI and ML offers a powerful approach to navigate the vast chemical space of possible Benzeneacetamide, N,N-bis(1-methylethyl)- analogs and to efficiently identify candidates with optimized therapeutic potential. researchgate.net

Q & A

Q. Table 1: Comparative Physicochemical Properties of Benzeneacetamide Derivatives

| Derivative | logP | Melting Point (°C) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| N,N-Diisopropyl | 3.5 | 92–94 | 0.15 |

| N,N-Dimethyl | 2.8 | 105–107 | 0.45 |

| N,N-Diethyl | 3.1 | 88–90 | 0.28 |

| Data derived from computational models and experimental assays |

Q. Table 2: Antibacterial Activity Against Model Pathogens

| Bacterial Strain | MIC (μg/mL) | Assay Conditions (pH) | Reference |

|---|---|---|---|

| Escherichia coli | 32 | 7.4 | |

| Staphylococcus aureus | 16 | 7.4 | |

| Pseudomonas aeruginosa | 64 | 6.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.